molecular formula C21H29ClN2O4S B1673013 rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide CAS No. 878489-28-2

rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide

Cat. No. B1673013
M. Wt: 441 g/mol
InChI Key: OSGIRCJRKSAODN-UHFFFAOYSA-N
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Description

JNJ 303 is an 11-beta hydroxysteroid dehydrogenase (11β-HSD1) inhibitor.
JNJ303 is a specific inhibitor of heteromeric Kv7.1/KCNE1 channel complexes in a concentration- and time-dependent manner.

Scientific Research Applications

Polyurea Microcapsules Preparation

A study discusses the preparation of polyurea microcapsules through interfacial polymerization, utilizing compounds similar to rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide. These microcapsules exhibit potential for controlled release applications in agriculture, such as pesticides, due to their high encapsulation efficiency and slow-release behavior, indicating their usefulness in delivering agricultural chemicals efficiently (Fuqiang Yu et al., 2021).

A3 Adenosine Receptor Agonists

Another research outlines the synthesis and evaluation of compounds with structures related to rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide, showing significant affinity towards the A3 adenosine receptor. These compounds, especially those with small alkyl groups in the sulfonamido nucleus, exhibit potential as therapeutic agents due to their selective affinity, indicating their importance in medical research and drug development (P. Baraldi et al., 2004).

Anti-inflammatory Agents

A series of novel compounds incorporating the adamantane structure, akin to the one in rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide, were synthesized and evaluated for their anti-inflammatory activities. Some of these compounds demonstrated excellent and promising activities, highlighting their potential in developing new anti-inflammatory drugs (U. Kalita et al., 2015).

Imaging Carbonic Anhydrase IX Expression

Research on technetium(I) and rhenium(I) tricarbonyl complexes, incorporating structures similar to rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide, explored their use in imaging carbonic anhydrase IX expression, a marker for hypoxic tumors. These complexes, especially the Re sulfonamides, showed promising affinity and selectivity for the carbonic anhydrase IX isoform, indicating their potential application in diagnosing and monitoring cancer progression (Misaki Nakai et al., 2018).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(1S,3R)-5-(methanesulfonamido)-2-adamantyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4S/c1-20(2,28-17-6-4-16(22)5-7-17)19(25)23-18-14-8-13-9-15(18)12-21(10-13,11-14)24-29(3,26)27/h4-7,13-15,18,24H,8-12H2,1-3H3,(H,23,25)/t13?,14-,15+,18?,21?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGIRCJRKSAODN-DJASPMHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)NS(=O)(=O)C)OC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10468834
Record name JNJ 303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rel-2-(4-Chlorophenoxy)-2-methyl-N-((1S,2R)-5-(methylsulfonamido)adamantan-2-yl)propanamide

CAS RN

878489-28-2
Record name JNJ 303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10468834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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